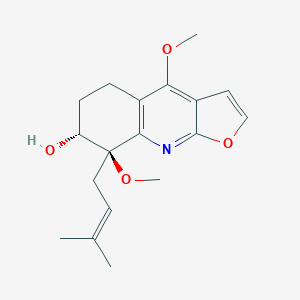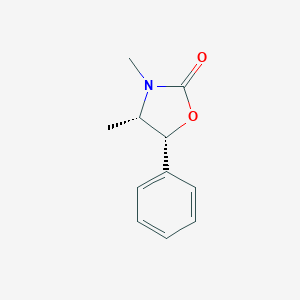
9,10-Dioxoanthracene-1-diazonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dioxoanthracene-1-diazonium chloride is a chemical compound that is widely used in scientific research due to its unique properties. This compound is a diazonium salt that is highly reactive and can be easily synthesized in the laboratory.
Wirkmechanismus
The mechanism of action of 9,10-Dioxoanthracene-1-diazonium chloride is based on its diazonium functionality. This compound can undergo nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and phenols. This reactivity makes it a valuable tool in organic synthesis and biochemical research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9,10-Dioxoanthracene-1-diazonium chloride are largely dependent on the specific reaction that it undergoes. For example, when reacted with amines, it can form azo compounds that have potential applications in the development of anticancer agents. However, it is important to note that the toxicity of these compounds is still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 9,10-Dioxoanthracene-1-diazonium chloride in laboratory experiments is its high reactivity. This allows for efficient and selective reactions with a variety of nucleophiles. Additionally, its simple synthesis method makes it readily available for use in most organic chemistry laboratories.
However, there are also limitations to using this compound. Due to its high reactivity, it can be difficult to control the reaction and avoid unwanted side products. Additionally, the toxicity of the resulting compounds is still being studied, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research involving 9,10-Dioxoanthracene-1-diazonium chloride. One area of interest is the development of new azo compounds for use as anticancer agents. Additionally, there is potential for the use of this compound in the development of new materials, such as conductive polymers and dyes. Finally, further studies on the toxicity and environmental impact of this compound are needed to ensure safe handling and disposal practices.
Conclusion:
In conclusion, 9,10-Dioxoanthracene-1-diazonium chloride is a valuable tool in scientific research due to its high reactivity and unique properties. Its synthesis method is relatively simple, and it has a wide range of applications in organic synthesis and biochemical research. While there are limitations to its use, there are also numerous future directions for research involving this compound.
Synthesemethoden
The synthesis of 9,10-Dioxoanthracene-1-diazonium chloride involves the reaction of 9,10-dioxoanthracene with sodium nitrite in hydrochloric acid. The resulting diazonium salt can be isolated by precipitation with sodium chloride. This method is relatively simple and can be performed in most organic chemistry laboratories.
Wissenschaftliche Forschungsanwendungen
9,10-Dioxoanthracene-1-diazonium chloride has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, where it can be used to introduce functional groups onto aromatic compounds. Additionally, it is used in the preparation of azo dyes and as a coupling agent in the synthesis of polyanilines.
Eigenschaften
CAS-Nummer |
16048-37-6 |
|---|---|
Produktname |
9,10-Dioxoanthracene-1-diazonium chloride |
Molekularformel |
C14H7ClN2O2 |
Molekulargewicht |
270.67 g/mol |
IUPAC-Name |
9,10-dioxoanthracene-1-diazonium;chloride |
InChI |
InChI=1S/C14H7N2O2.ClH/c15-16-11-7-3-6-10-12(11)14(18)9-5-2-1-4-8(9)13(10)17;/h1-7H;1H/q+1;/p-1 |
InChI-Schlüssel |
QAJMZRMIUJJTBN-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)[N+]#N.[Cl-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)[N+]#N.[Cl-] |
Andere CAS-Nummern |
16048-37-6 |
Synonyme |
9,10-dioxoanthracene-1-diazonium chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





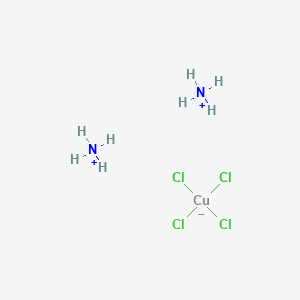
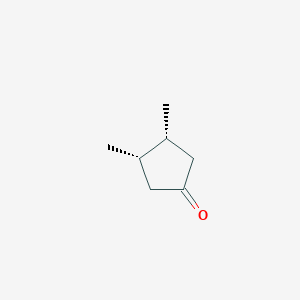


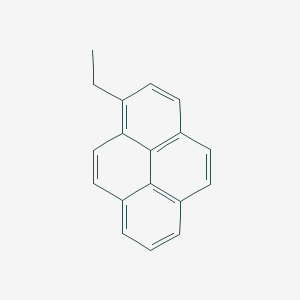
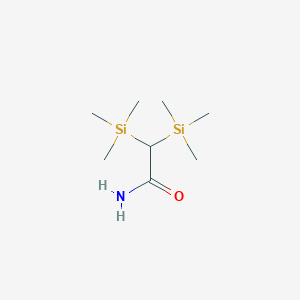
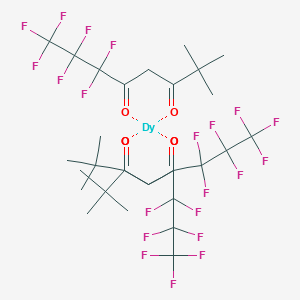
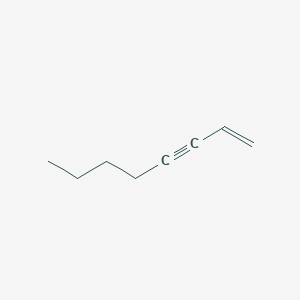
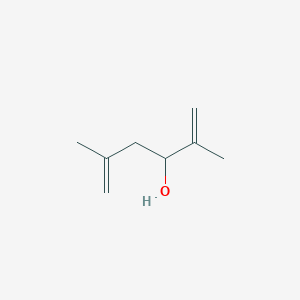
![Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-](/img/structure/B94665.png)
